molecular formula C14H10ClNO2 B12629008 3-chloro-5-(3-hydroxy-5-methylphenoxy)Benzonitrile CAS No. 920036-15-3

3-chloro-5-(3-hydroxy-5-methylphenoxy)Benzonitrile

Katalognummer: B12629008
CAS-Nummer: 920036-15-3
Molekulargewicht: 259.69 g/mol
InChI-Schlüssel: MUSJIJQUFWIQTJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-chloro-5-(3-hydroxy-5-methylphenoxy)Benzonitrile is a chemical compound with the molecular formula C14H10ClNO2 and a molecular weight of 259.69 g/mol . This compound is characterized by the presence of a chloro group, a hydroxy group, and a benzonitrile moiety, making it a versatile molecule in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5-(3-hydroxy-5-methylphenoxy)Benzonitrile typically involves the reaction of 3-hydroxy-5-methylphenol with 3-chloro-5-bromobenzonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the phenoxide ion attacks the chloro-substituted benzene ring, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps such as recrystallization or column chromatography to obtain the final product in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

3-chloro-5-(3-hydroxy-5-methylphenoxy)Benzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-chloro-5-(3-hydroxy-5-methylphenoxy)Benzonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating diseases.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-chloro-5-(3-hydroxy-5-methylphenoxy)Benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets involved can vary depending on the specific context and application .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-chloro-5-(3-hydroxyphenoxy)Benzonitrile
  • 3-chloro-5-(3-methylphenoxy)Benzonitrile
  • 3-chloro-5-(3-hydroxy-5-methylphenoxy)Benzaldehyde

Uniqueness

3-chloro-5-(3-hydroxy-5-methylphenoxy)Benzonitrile is unique due to the presence of both a hydroxy group and a methyl group on the phenoxy ring, which can influence its reactivity and interactions with other molecules. This structural feature can lead to distinct chemical and biological properties compared to similar compounds .

Eigenschaften

CAS-Nummer

920036-15-3

Molekularformel

C14H10ClNO2

Molekulargewicht

259.69 g/mol

IUPAC-Name

3-chloro-5-(3-hydroxy-5-methylphenoxy)benzonitrile

InChI

InChI=1S/C14H10ClNO2/c1-9-2-12(17)7-13(3-9)18-14-5-10(8-16)4-11(15)6-14/h2-7,17H,1H3

InChI-Schlüssel

MUSJIJQUFWIQTJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1)OC2=CC(=CC(=C2)C#N)Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.